4-Bromo-2,2-dimethylpent-4-enoic acid 4-Bromo-2,2-dimethylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 1187330-11-5
VCID: VC6697365
InChI: InChI=1S/C7H11BrO2/c1-5(8)4-7(2,3)6(9)10/h1,4H2,2-3H3,(H,9,10)
SMILES: CC(C)(CC(=C)Br)C(=O)O
Molecular Formula: C7H11BrO2
Molecular Weight: 207.067

4-Bromo-2,2-dimethylpent-4-enoic acid

CAS No.: 1187330-11-5

Cat. No.: VC6697365

Molecular Formula: C7H11BrO2

Molecular Weight: 207.067

* For research use only. Not for human or veterinary use.

4-Bromo-2,2-dimethylpent-4-enoic acid - 1187330-11-5

Specification

CAS No. 1187330-11-5
Molecular Formula C7H11BrO2
Molecular Weight 207.067
IUPAC Name 4-bromo-2,2-dimethylpent-4-enoic acid
Standard InChI InChI=1S/C7H11BrO2/c1-5(8)4-7(2,3)6(9)10/h1,4H2,2-3H3,(H,9,10)
Standard InChI Key ACAPMSLCJMXNFT-UHFFFAOYSA-N
SMILES CC(C)(CC(=C)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Bromo-2,2-dimethylpent-4-enoic acid possesses a pent-4-enoic acid backbone substituted with a bromine atom at the 4-position and two methyl groups at the 2-position. The IUPAC name, 4-bromo-2,2-dimethylpent-4-enoic acid, reflects this substitution pattern, which is further illustrated by its SMILES notation: CC(C)(CC(=C)Br)C(=O)O. The double bond between C4 and C5 introduces geometric isomerism, though the terminal position of the unsaturation limits stereochemical complexity.

Comparative analysis with structurally related compounds, such as 4-bromo-2,2-dimethylpentanoic acid (CAS No. 21439924), highlights the electronic and steric effects of the double bond. The saturated analog lacks the π-bond, resulting in reduced planarity and altered reactivity toward electrophilic additions .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptorSource
CAS No.1187330-11-5
Molecular FormulaC₇H₁₁BrO₂
Molecular Weight207.067 g/mol
IUPAC Name4-bromo-2,2-dimethylpent-4-enoic acid
SMILESCC(C)(CC(=C)Br)C(=O)O
InChIKeyACAPMSLCJMXNFT-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

Industrial-Scale Challenges

The patent CN102718659A, while describing the synthesis of 4-bromo-2-nitrophenyl acetic acid, offers insights into brominated carboxylic acid production . Key considerations include:

  • Temperature Control: Exothermic reactions during sodium-mediated steps necessitate precise thermal management to prevent decomposition .

  • Carboxylation Efficiency: Reaction with CO₂ under controlled flow rates (e.g., 0.8 L/min) ensures high yields of carboxylated intermediates .

  • Purification Simplicity: Liquid-liquid extraction and distillation remain preferred methods for isolating acidic products, avoiding chromatographic techniques that are cost-prohibitive at scale .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Brominated aliphatic acids are pivotal in constructing β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). The methyl groups at C2 could impart steric hindrance, directing regioselectivity in cyclization reactions.

Agrochemical Development

Herbicides and fungicides often incorporate halogenated alkanoic acids to enhance bioavailability and resistance to metabolic degradation. The bromine atom in 4-bromo-2,2-dimethylpent-4-enoic acid may improve lipophilicity, facilitating membrane penetration in plant systems .

Research Gaps and Future Directions

Despite its synthetic potential, 4-bromo-2,2-dimethylpent-4-enoic acid remains understudied. Priority research areas include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

  • Polymer Chemistry: Investigating its use as a monomer for brominated polyesters with flame-retardant properties.

  • Toxicological Profiling: Systematic studies to establish LD₅₀ values and ecotoxicological impacts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator